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Get Quote

For researchers, scientists, and drug development professionals, understanding the off-target

profile of a chemical probe is paramount for accurate data interpretation and therapeutic

development. This guide provides a comprehensive comparison of the kinase selectivity of

JWG-071, a potent inhibitor of Extracellular signal-regulated kinase 5 (ERK5), with other known

ERK5 inhibitors. The data presented herein is supported by experimental findings from

extensive kinase profiling assays.

JWG-071 is a chemical probe designed for the selective inhibition of ERK5, a key component

of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] While demonstrating high

potency for its intended target, a thorough understanding of its interactions with the broader

human kinome is essential to mitigate potential confounding effects in experimental settings.

Executive Summary of Kinase Selectivity
JWG-071 exhibits a favorable selectivity profile, with high affinity for ERK5 and limited off-target

activity. Extensive screening against a panel of 468 human kinases revealed that at a

concentration of 1 µM, only ERK5 and Doublecortin-like kinase 2 (DCAMKL2) showed

significant binding.[2] This high degree of selectivity distinguishes JWG-071 from earlier
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generation ERK5 inhibitors, such as XMD8-92, which is known to be a dual inhibitor of ERK5

and Bromodomain-containing protein 4 (BRD4).[3]

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of JWG-071 and comparator compounds

against their primary target and key off-targets. This quantitative data allows for a direct

comparison of their selectivity profiles.

Kinase JWG-071 IC₅₀ (nM) XMD8-92 Kd (nM) ERK5-IN-1

ERK5 88[4] 80[5] -

LRRK2 109 - -

DCAMKL1 - - Activity Detected

DCAMKL2 223 190 Activity Detected

PLK4 328 600 Activity Detected

TNK1 - 890 -

BRD4

>10-fold selective

over BRD4 vs. XMD8-

92

190 -

Note: IC₅₀ and Kd values represent the concentration of the inhibitor required to achieve 50%

inhibition of the enzyme's activity or binding, respectively. A lower value indicates higher

potency. Data for ERK5-IN-1 is presented qualitatively based on available information.

Signaling Pathway and Experimental Workflow
To understand the context of JWG-071's activity, it is crucial to visualize its place in the ERK5

signaling pathway and the general workflow of kinase profiling.
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ERK5 Signaling Pathway and Inhibition by JWG-071.

Start:
Kinase Inhibitor (e.g., JWG-071)

Kinase Binding or Activity Assay
(e.g., KINOMEscan, LanthaScreen)

Panel of Purified Human Kinases

Data Acquisition:
Measure Inhibition

Data Analysis:
Determine IC₅₀ or % Inhibition

Output:
Selectivity Profile
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General Experimental Workflow for Kinase Profiling.

Detailed Experimental Protocols
Accurate and reproducible off-target profiling relies on robust experimental methodologies.

Below are outlines for key kinase assay protocols used to generate the data in this guide.

KINOMEscan® Competition Binding Assay
The KINOMEscan® assay is a competition-based binding assay that quantifies the interaction

of a test compound with a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to

the solid support is measured using a quantitative PCR (qPCR) readout of a DNA tag fused to

each kinase. A lower amount of recovered kinase in the presence of the test compound

indicates a stronger interaction.

Generalized Protocol:

Preparation: A comprehensive panel of human kinases, each tagged with a unique DNA

barcode, is prepared. The test compound (e.g., JWG-071) is solubilized in DMSO.

Binding Reaction: The test compound is incubated with the kinase and the immobilized

ligand in a multi-well plate. The reaction is allowed to reach equilibrium.

Washing: Unbound kinase and test compound are removed by washing the plate.

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is

quantified using qPCR.

Data Analysis: The amount of kinase captured in the presence of the test compound is

compared to a DMSO control. The results are typically expressed as a percentage of the

control, where a lower percentage indicates a higher degree of binding.

LanthaScreen® Eu Kinase Binding Assay
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The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance

energy transfer (TR-FRET) based assay for measuring inhibitor binding to the kinase active

site.

Principle: The assay utilizes a europium (Eu)-labeled antibody that binds to the kinase, and an

Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When

both are bound, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor. A test

compound that binds to the active site will displace the tracer, leading to a decrease in the

FRET signal.

Generalized Protocol:

Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescently

labeled tracer, and a serial dilution of the test inhibitor.

Assay Assembly: In a microplate, combine the kinase, Eu-labeled antibody, and the test

inhibitor at various concentrations.

Tracer Addition: Add the fluorescently labeled tracer to initiate the binding competition.

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach

equilibrium.

Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at

both the donor and acceptor wavelengths.

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to

determine the IC₅₀ value.

Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay is a TR-FRET based assay that measures kinase

activity by detecting the formation of ADP, a product of the phosphotransferase reaction.

Principle: The assay uses a Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled

ADP tracer. In the absence of kinase activity, the tracer binds to the antibody, resulting in a high
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FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the

antibody, leading to a decrease in the FRET signal.

Generalized Protocol:

Kinase Reaction: In a microplate, incubate the kinase with its substrate, ATP, and a serial

dilution of the test inhibitor. Allow the reaction to proceed for a defined period.

Detection: Stop the kinase reaction and add the detection reagents: Eu-labeled anti-ADP

antibody and the Alexa Fluor® 647-labeled ADP tracer.

Incubation: Incubate the plate to allow the detection reagents to reach equilibrium.

Detection: Read the plate on a TR-FRET compatible plate reader.

Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to

determine the IC₅₀ value.

Conclusion
JWG-071 stands out as a highly selective chemical probe for studying ERK5 biology. Its limited

off-target profile, especially its improved selectivity over BRD4 compared to previous inhibitors,

makes it a valuable tool for deconvoluting the specific roles of ERK5 in cellular processes and

disease. The provided experimental protocols offer a foundation for researchers to conduct

their own kinase profiling studies and contribute to the growing understanding of kinase

inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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